molecular formula C16H15NOS B14910638 n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide

n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B14910638
M. Wt: 269.4 g/mol
InChI Key: YDUKJPXIRNAXSM-UHFFFAOYSA-N
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Description

n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzothiophene core in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzothiophene derivative with an amine, followed by acylation with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and other biomolecules.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene: A simpler analog without the benzyl and carboxamide groups.

    n-Benzyl-2,3-dihydrobenzo[b]thiophene: Similar structure but lacks the carboxamide group.

    2,3-Dihydrobenzo[b]thiophene-2-carboxamide: Similar structure but lacks the benzyl group.

Uniqueness

n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer specific electronic and steric properties. These properties can enhance its interactions with biological targets and improve its suitability for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

N-benzyl-2,3-dihydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H15NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-9,15H,10-11H2,(H,17,18)

InChI Key

YDUKJPXIRNAXSM-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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